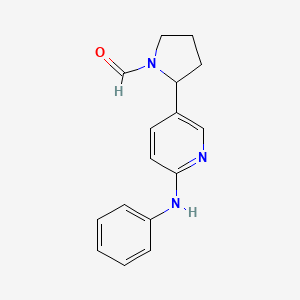
2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring attached to a pyridine ring, which is further substituted with a phenylamino group
Preparation Methods
The synthesis of 2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyridine and phenylamino groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may employ continuous flow reactors to optimize the reaction conditions and scale up the production efficiently .
Chemical Reactions Analysis
2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylamino and pyridine groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde include:
Pyrrolidine-2,5-dione: Known for its biological activity and use in medicinal chemistry.
Pyrrolidine-2-one: Another pyrrolidine derivative with significant applications in drug discovery.
Phenylpyridine derivatives: These compounds share structural similarities and are used in various chemical and biological studies. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde, with CAS number 1352482-56-4, is a compound of increasing interest in the field of medicinal chemistry. It features a unique structural composition that includes a pyrrolidine ring, a pyridine ring, and an aldehyde functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C16H17N3O with a molecular weight of approximately 267.33 g/mol. The compound's structure suggests it may engage in various interactions with biological targets due to its diverse functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O |
| Molecular Weight | 267.33 g/mol |
| CAS Number | 1352482-56-4 |
Anticancer Properties
Preliminary studies indicate that this compound exhibits anticancer properties. Research has suggested that it may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, it may interact with specific enzymes or receptors that play critical roles in tumorigenesis.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases.
The precise mechanisms by which this compound exerts its biological effects are still being elucidated. Current hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to growth and inflammation.
- Oxidative Stress Reduction : By enhancing antioxidant defenses, it may reduce oxidative stress within cells.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death in treated groups compared to controls, with IC50 values suggesting potent activity against breast and lung cancer cells.
Anti-inflammatory Research
Another investigation assessed the compound's ability to modulate inflammatory responses in vitro using macrophage cell lines. The findings demonstrated that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(6-anilinopyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H17N3O/c20-12-19-10-4-7-15(19)13-8-9-16(17-11-13)18-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,15H,4,7,10H2,(H,17,18) |
InChI Key |
QMWXVAUIUUTVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CN=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















